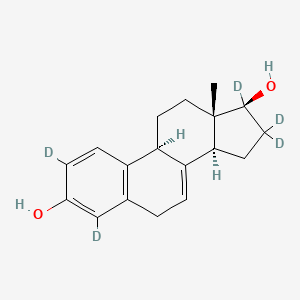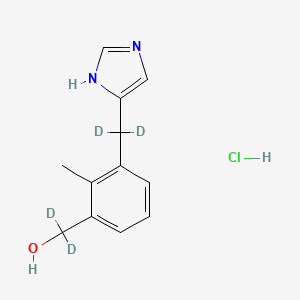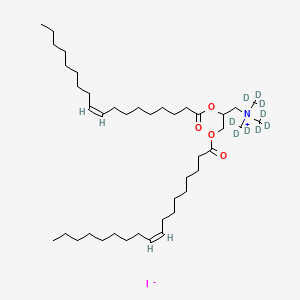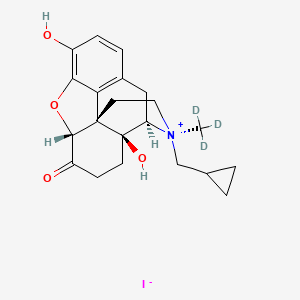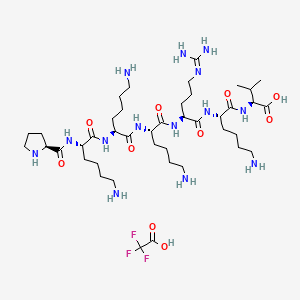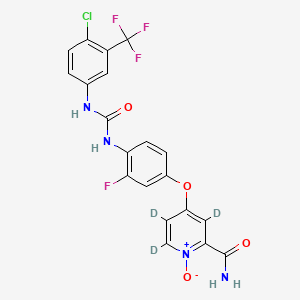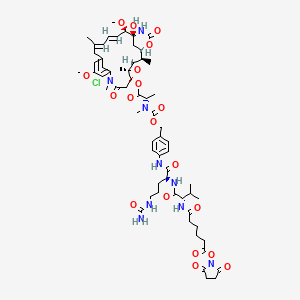
SC-VC-Pab-DM1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SC-VC-Pab-DM1 is a drug-linker conjugate used in Antibody-Drug Conjugates (ADC). It features DM1 (Mertansine), a potent tubulin inhibitor, linked through the SC-VC-Pab ADC linker. This conjugate is designed to deliver potent antitumor activity by targeting cancer cells specifically .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SC-VC-Pab-DM1 involves the conjugation of DM1 to the SC-VC-Pab linker. The process typically includes the following steps:
Activation of the Linker: The SC-VC-Pab linker is activated to form a reactive intermediate.
Conjugation with DM1: The activated linker is then reacted with DM1 under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of the linker and DM1 are processed in batches.
Purification: The final product is purified using techniques such as tangential flow filtration (TFF) and high-performance liquid chromatography (HPLC)
Análisis De Reacciones Químicas
Types of Reactions
SC-VC-Pab-DM1 undergoes several types of chemical reactions, including:
Conjugation Reactions: The primary reaction is the conjugation of DM1 to the SC-VC-Pab linker.
Hydrolysis: The linker can undergo hydrolysis under certain conditions, leading to the release of DM1
Common Reagents and Conditions
Reagents: Common reagents include DM1, SC-VC-Pab linker, and solvents such as dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature with controlled pH and solvent conditions
Major Products
The major product of these reactions is the this compound conjugate, which is used in ADCs for targeted cancer therapy .
Aplicaciones Científicas De Investigación
SC-VC-Pab-DM1 has several scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Investigated for its role in targeting specific cancer cells.
Medicine: Utilized in the development of targeted cancer therapies, particularly in ADCs.
Industry: Employed in the production of ADCs for clinical and research purposes
Mecanismo De Acción
SC-VC-Pab-DM1 exerts its effects through the following mechanism:
Targeting Cancer Cells: The antibody component of the ADC targets specific antigens on cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing DM1.
Inhibition of Tubulin: DM1 inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of the cancer cell
Comparación Con Compuestos Similares
Similar Compounds
MC-vc-PAB-MMAE: Another ADC linker conjugate used in targeted cancer therapy.
Auristatin-based ADCs: Similar in function but use different payloads such as monomethyl auristatin E (MMAE)
Uniqueness
SC-VC-Pab-DM1 is unique due to its specific linker and potent DM1 payload, which provides high efficacy in targeting and killing cancer cells. Its stability and targeted delivery make it a valuable tool in cancer therapy .
Propiedades
Fórmula molecular |
C61H82ClN9O19 |
|---|---|
Peso molecular |
1280.8 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate |
InChI |
InChI=1S/C61H82ClN9O19/c1-33(2)52(67-46(72)18-11-12-19-50(76)90-71-47(73)24-25-48(71)74)55(78)66-40(16-14-26-64-57(63)80)54(77)65-39-22-20-37(21-23-39)32-86-59(82)69(7)36(5)56(79)88-45-30-49(75)70(8)41-28-38(29-42(84-9)51(41)62)27-34(3)15-13-17-44(85-10)61(83)31-43(87-58(81)68-61)35(4)53-60(45,6)89-53/h13,15,17,20-23,28-29,33,35-36,40,43-45,52-53,83H,11-12,14,16,18-19,24-27,30-32H2,1-10H3,(H,65,77)(H,66,78)(H,67,72)(H,68,81)(H3,63,64,80)/b17-13+,34-15+/t35-,36+,40+,43+,44-,45+,52+,53+,60+,61+/m1/s1 |
Clave InChI |
LXJMPVKQZDSAAC-OGMVYAKQSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O |
SMILES canónico |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
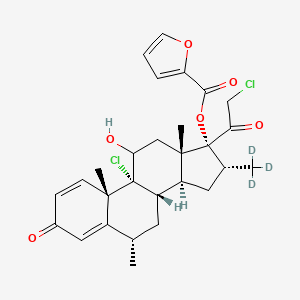

![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
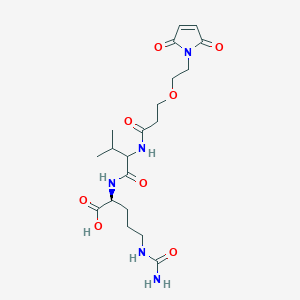
![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
